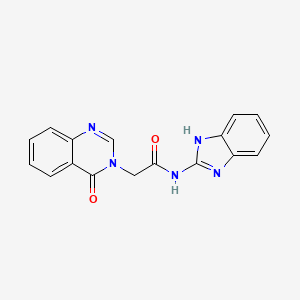

![molecular formula C19H18FN3O2 B5053346 N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5053346.png)

N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

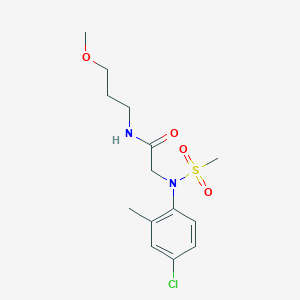

Oxadiazole derivatives, including compounds similar to N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are synthesized through various methods, aiming to explore their chemical and physical properties for potential applications in drug design and material science.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the condensation of hydrazides with carboxylic acids or their derivatives to form 1,3,4-oxadiazoles. A common strategy includes converting aryl acids into esters, followed by hydrazide formation and subsequent cyclization to oxadiazole using appropriate catalysts and conditions (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. X-ray diffraction studies provide detailed insights into the crystal structure, confirming the presence of oxadiazole rings and substituent orientations (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions, including nucleophilic substitution and condensation, allowing for the introduction of different functional groups. These reactions are crucial for modifying the chemical properties and enhancing the biological activities of these compounds (M. Nazir et al., 2018).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Modifications in the oxadiazole ring or substituents can lead to significant changes in these properties, affecting their application potential (Changsheng Wang et al., 2006).

Chemical Properties Analysis

Oxadiazole derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, and the ability to form hydrogen bonds. These properties are crucial for their interaction with biological targets and their overall bioactivity (A. Almasirad et al., 2004).

作用机制

Target of Action

ZINC02885204, also known as SR-01000299602, is a REV-ERB agonist . REV-ERB is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in metabolism and inflammation .

Mode of Action

As a REV-ERB agonist, ZINC02885204 binds to the REV-ERB receptors, increasing their activity . This leads to changes in the expression of genes regulated by these receptors . The exact mechanism of action is still under investigation, but some of its effects have been found to be independent of REV-ERB .

Biochemical Pathways

The activation of REV-ERB receptors by ZINC02885204 affects various biochemical pathways. For instance, it has been shown to increase exercise capacity by increasing mitochondria counts in skeletal muscle . .

Pharmacokinetics

It is known that zinc, which is a component of this compound, is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

The activation of REV-ERB receptors by ZINC02885204 has several molecular and cellular effects. For example, it increases exercise capacity by increasing the number of mitochondria in skeletal muscle . .

Action Environment

The action, efficacy, and stability of ZINC02885204 can be influenced by various environmental factors. For instance, dietary components can affect the absorption of zinc, thereby influencing the action of ZINC02885204

属性

IUPAC Name |

N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c1-13-4-2-5-14(12-13)19-22-18(25-23-19)7-3-6-17(24)21-16-10-8-15(20)9-11-16/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSJWMZYQVZCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5053301.png)

![sodium 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B5053311.png)

![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)

![ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5053337.png)

![methyl (2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B5053338.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5053370.png)